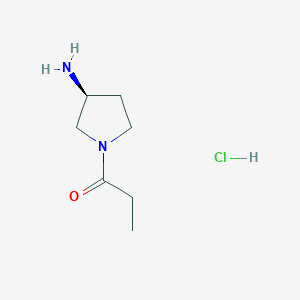

(S)-1-(3-Aminopyrrolidin-1-yl)propan-1-one hydrochloride

描述

(S)-1-(3-Aminopyrrolidin-1-yl)propan-1-one hydrochloride is a chiral pyrrolidine derivative characterized by a ketone functional group at the propan-1-one position and a primary amine substituent at the 3-position of the pyrrolidine ring. The (S)-stereochemistry at the pyrrolidine’s 3-amino group confers enantioselectivity, which is critical for interactions with biological targets such as enzymes or receptors. Its hydrochloride salt form enhances water solubility, making it suitable for pharmaceutical and biochemical applications. This compound is part of a broader class of pyrrolidine-based molecules, which are widely studied for their versatility in drug discovery, catalysis, and material science .

属性

IUPAC Name |

1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-2-7(10)9-4-3-6(8)5-9;/h6H,2-5,8H2,1H3;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFBCKALSKMABH-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC(C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N1CC[C@@H](C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Aminopyrrolidin-1-yl)propan-1-one hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,4-diaminobutane.

Introduction of the Amino Group: The amino group is introduced through amination reactions, often using reagents like ammonia or amines.

Attachment of the Propanone Backbone: The propanone backbone is attached through alkylation reactions, where an appropriate alkyl halide is used.

Industrial Production Methods

Industrial production methods for (S)-1-(3-Aminopyrrolidin-1-yl)propan-1-one hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.

Catalytic Processes: Catalysts are used to enhance reaction rates and selectivity, reducing the need for harsh reaction conditions.

化学反应分析

Types of Reactions

(S)-1-(3-Aminopyrrolidin-1-yl)propan-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products Formed

Oxidation Products: Ketones and carboxylic acids.

Reduction Products: Alcohols and amines.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Table 1: Synthetic Pathways

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Pyrrolidine + alkyl halide | Formation of alkyl-pyrrolidine derivative |

| 2 | Chiral resolution using tartaric acid derivatives | Isolation of (S)-enantiomer |

| 3 | Hydrochloric acid treatment | Formation of hydrochloride salt |

Biological Activities

Research indicates that (S)-1-(3-Aminopyrrolidin-1-yl)propan-1-one hydrochloride exhibits various biological activities, including analgesic, anti-inflammatory, and potential neuroprotective effects.

Analgesic Properties

The compound has been studied for its analgesic effects in pain management. In a patent publication, it was noted that the compound could be used to treat chronic pain by modulating pain pathways in the central nervous system .

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of this compound show promising anti-inflammatory activity. For instance, one study reported that a related compound exhibited anti-inflammatory effects comparable to Diclofenac, suggesting potential applications in treating inflammatory conditions .

Neuropharmacological Effects

The compound's structure suggests it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Research has indicated that modifications to the pyrrolidine ring can enhance binding affinity to these receptors, potentially leading to cognitive enhancement or treatment of neurodegenerative diseases .

Therapeutic Applications

The therapeutic potential of (S)-1-(3-Aminopyrrolidin-1-yl)propan-1-one hydrochloride spans several areas:

Pain Management

The analgesic properties make it a candidate for developing new pain relief medications. Its mechanism may involve inhibition of specific pain pathways or modulation of receptor activity involved in nociception.

Cognitive Disorders

Given its interaction with neurotransmitter systems, there is potential for this compound in treating cognitive disorders such as Alzheimer's disease or schizophrenia. Further research is needed to explore its efficacy and safety in these contexts.

Anti-inflammatory Treatments

The anti-inflammatory properties suggest applications in treating conditions like arthritis or other inflammatory diseases. The ability to reduce inflammation could make it valuable in both acute and chronic settings.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of (S)-1-(3-Aminopyrrolidin-1-yl)propan-1-one hydrochloride derivatives:

- A study focused on synthesizing various analogs and assessing their anti-inflammatory activity using Bovine Serum Albumin denaturation techniques, demonstrating significant effects compared to standard treatments .

- Another investigation explored the molecular docking studies of this compound against various targets, revealing insights into its binding affinities and potential therapeutic mechanisms .

作用机制

The mechanism of action of (S)-1-(3-Aminopyrrolidin-1-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

Structural Features and Functional Group Analysis

The following table compares the structural attributes of (S)-1-(3-Aminopyrrolidin-1-yl)propan-1-one hydrochloride with three related pyrrolidine derivatives (as listed in ):

| Compound Name | Molecular Formula | Key Functional Groups | Substituents | Stereochemistry | Salt Form |

|---|---|---|---|---|---|

| (S)-1-(3-Aminopyrrolidin-1-yl)propan-1-one hydrochloride | C₈H₁₅ClN₂O | Ketone, primary amine | 3-Aminopyrrolidine, propan-1-one | (S)-configuration | Hydrochloride |

| 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-pyrrolidine hydrochloride | C₁₃H₁₄BrClF₃N | Aryl bromide, trifluoromethyl | 2-Bromo-5-(trifluoromethyl)benzyl | Not specified | Hydrochloride |

| (R)-1-(Pyridin-4-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride | C₁₂H₁₈ClN₃O | Urea, pyridinylmethyl | Pyridin-4-ylmethyl, (R)-pyrrolidin-3-yl | (R)-configuration | Hydrochloride |

| 3-Bromomethyl-1-methyl-pyrrolidine hydrobromide | C₆H₁₂Br₂N | Bromomethyl, tertiary amine | 3-Bromomethyl, 1-methyl | Not specified | Hydrobromide |

Key Observations :

- Functional Diversity : The target compound’s ketone and primary amine contrast with the urea group in the (R)-configured urea derivative, the aryl halide in the benzyl-substituted analog, and the bromomethyl group in the hydrobromide salt.

- Stereochemical Complexity : Both the target compound and the (R)-urea derivative exhibit stereochemical specificity, which may influence binding affinity in chiral environments (e.g., enzyme active sites).

Physicochemical Properties (Hypothetical Analysis)

While explicit data are unavailable in the provided evidence, general trends can be inferred:

- Solubility : The hydrochloride salt of the target compound likely exhibits higher aqueous solubility than the hydrobromide analog due to chloride’s smaller ionic radius. The trifluoromethyl group in the benzyl-substituted derivative may reduce solubility due to increased hydrophobicity.

- Lipophilicity : The trifluoromethyl and bromoaryl substituents in 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-pyrrolidine hydrochloride would increase logP values compared to the polar urea or amine groups in other compounds.

生物活性

(S)-1-(3-Aminopyrrolidin-1-yl)propan-1-one hydrochloride, a pyrrolidine derivative, has garnered attention in various fields including medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C7H14N2O·HCl

- Molecular Weight : 142.2 g/mol

- CAS Number : 833483-46-8

- Appearance : Oil at room temperature

- Storage Conditions : Recommended at 4 °C

Synthesis Methods

The synthesis of (S)-1-(3-Aminopyrrolidin-1-yl)propan-1-one hydrochloride typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrrolidine Ring : Cyclization reactions using precursors like 1,4-diaminobutane.

- Amination Reactions : Introduction of the amino group using reagents such as ammonia.

- Alkylation Reactions : Attaching the propanone backbone through alkyl halides.

The biological activity of (S)-1-(3-Aminopyrrolidin-1-yl)propan-1-one hydrochloride is primarily attributed to its interactions with various neurotransmitter systems. Research indicates that it may modulate receptor activity, particularly with serotonin and dopamine receptors, influencing neurological pathways that could lead to therapeutic effects in conditions such as anxiety and depression .

Case Studies and Research Findings

Recent studies have highlighted several aspects of the compound's biological activity:

- Neurotransmitter Modulation : The compound has been shown to affect serotonin receptors, particularly 5-HT6R, enhancing its affinity through structural modifications .

- Cytotoxicity Studies : In vitro studies indicate that (S)-1-(3-Aminopyrrolidin-1-yl)propan-1-one hydrochloride exhibits cytotoxic effects on certain cancer cell lines, suggesting potential applications in oncology .

Toxicological Profile

Toxicological assessments reveal that (S)-1-(3-Aminopyrrolidin-1-yl)propan-1-one hydrochloride can be harmful if ingested, causing skin irritation and acute toxicity. Safety measures are crucial when handling this compound in laboratory settings .

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling (S)-1-(3-Aminopyrrolidin-1-yl)propan-1-one hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Ensure proper ventilation to prevent inhalation of dust or aerosols .

- Emergency Procedures : For skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, rinse with water for ≥15 minutes and seek medical attention. Avoid inducing vomiting if ingested; rinse mouth and consult a physician .

- Storage : Keep containers tightly sealed in a cool, dry area away from ignition sources. Store separately from oxidizing agents or reactive compounds .

Q. Which spectroscopic methods are effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the stereochemistry of the pyrrolidine ring and the ketone group. Compare chemical shifts with analogous compounds (e.g., 1-phenyl-3-pyrrolidinopropan-1-one derivatives) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate the molecular ion peak (expected m/z: ~239.8 for the free base) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identify characteristic peaks for the ketone (C=O stretch ~1700 cm) and amine (N-H stretches ~3300 cm) groups .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer :

- Catalyst Selection : Explore palladium- or rhodium-catalyzed coupling reactions (e.g., for pyrrolidine functionalization) under inert atmospheres. Adjust catalyst loading (0.5–5 mol%) and reaction time to minimize side products .

- Solvent Systems : Test polar aprotic solvents (e.g., DMF, acetonitrile) for amine protection/deprotection steps. Use chiral auxiliaries to enhance enantiomeric excess .

- Purification : Employ recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol gradients) to isolate the hydrochloride salt with ≥95% purity .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical outcomes during synthesis under varying catalytic conditions?

- Methodological Answer :

- Mechanistic Studies : Use deuterium-labeling experiments or kinetic isotope effects to trace stereochemical pathways. Compare results with analogous systems (e.g., rhodium-catalyzed Si–C bond cleavage in silacycles) .

- Computational Modeling : Apply density functional theory (DFT) to predict transition states and enantioselectivity. Correlate with experimental data to identify optimal catalysts (e.g., chiral Rh complexes) .

- In Situ Monitoring : Utilize -NMR or inline IR to track intermediate formation and adjust reaction parameters dynamically .

Q. How does the 3-aminopyrrolidine moiety influence reactivity in palladium-catalyzed cross-coupling reactions?

- Methodological Answer :

- Ligand Effects : The amine group can act as a coordinating ligand, altering Pd's electron density. Test Pd(OAc) with phosphine ligands (e.g., XPhos) to stabilize reactive intermediates .

- Substrate Scope : Evaluate coupling partners (e.g., aryl halides, boronic acids) to assess steric/electronic effects. Compare with non-aminated pyrrolidine derivatives to isolate the amine's role .

- Mechanistic Probes : Use radical traps (e.g., TEMPO) or isotopic labeling to distinguish between oxidative addition vs. radical pathways .

Q. What experimental approaches assess the hydrolytic stability of this compound in aqueous media?

- Methodological Answer :

- Accelerated Degradation Studies : Incubate the compound in buffered solutions (pH 1–13) at 40–60°C. Monitor degradation via HPLC at 254 nm and identify byproducts (e.g., free amine, ketone derivatives) .

- Kinetic Analysis : Calculate rate constants () for hydrolysis under varying conditions. Use Arrhenius plots to predict shelf-life at 25°C .

- Stabilization Strategies : Add antioxidants (e.g., BHT) or lyophilize the hydrochloride salt to reduce water-mediated degradation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity data for pyrrolidine derivatives?

- Methodological Answer :

- Source Evaluation : Cross-reference data from OECD guidelines, NTP studies, and peer-reviewed journals. Prioritize studies with GLP compliance .

- Dose-Response Curves : Replicate assays (e.g., Ames test, acute toxicity in rodents) using standardized protocols. Compare LD values with structurally similar compounds (e.g., 1-phenyl-3-pyrrolidinopropan-1-one hydrochloride) .

- Meta-Analysis : Apply QSAR models to predict toxicity endpoints and validate against experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。